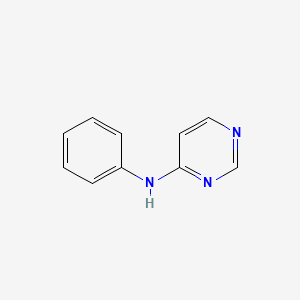

N-フェニルピリミジン-4-アミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-phenylpyrimidin-4-amine is a heterocyclic compound . It contains a phenyl group, which is an aromatic ring . It can undergo various reactions such as arylation, alkylation, substitution reactions, condensation reactions, heterocyclization, halogenation, and cyclization .

Synthesis Analysis

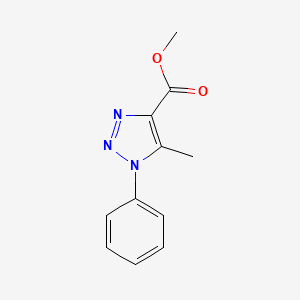

N-phenylpyrimidin-4-amine can be synthesized through various methods. For instance, it can participate in arylation reactions such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, or Stille coupling to introduce different aryl groups at the nitrogen atom . The amine group can be alkylated using alkyl halides to form N-alkylated derivatives . It can also participate in condensation reactions with carbonyl compounds, such as ketones or aldehydes, to form pyrimidine derivatives .Molecular Structure Analysis

The molecular structure of N-phenylpyrimidin-4-amine can be analyzed using various tools such as VESTA, a 3D visualization program for structural models . It can deal with multiple structural models, volumetric data, and crystal morphologies in the same window .Chemical Reactions Analysis

N-phenylpyrimidin-4-amine can undergo various chemical reactions. For instance, it can undergo arylation, alkylation, substitution reactions, condensation reactions, heterocyclization, halogenation, and cyclization . It can also undergo various arylation reactions, such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, or Stille coupling, to introduce different aryl groups at the nitrogen atom .Physical and Chemical Properties Analysis

N-phenylpyrimidin-4-amine is a crystalline solid . It has a molecular weight of 171.20 . Its storage temperature is between 2-8°C .科学的研究の応用

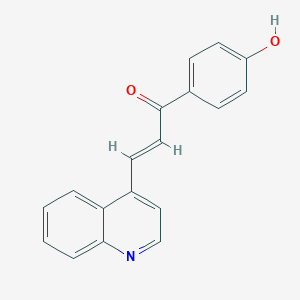

急性骨髄性白血病 (AML) における FMS 様チロシンキナーゼ 3 (FLT3) の阻害

- 研究: コンピューターモデリング研究では、40 種類のピリミジン-4,6-ジアミン系化合物が検討されました。主な発見には以下が含まれます。

抗腫瘍活性

- 研究: さまざまな誘導体は、CDK2、CDK4、および CDK6 に対して強力な阻害活性を示しました。 これらの化合物は、がん治療に有望です .

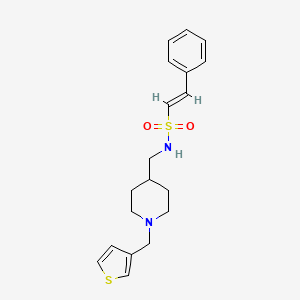

生物活性と ADME 特性

- 分析: 5-イミノメチルピリミジン誘導体について、X 線単結晶および ADME 予測分析を実施しました。 生物活性を担う特徴を理解することは重要です .

USP1/UAF1 阻害

Safety and Hazards

N-phenylpyrimidin-4-amine is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is recommended to use personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves when handling this compound .

将来の方向性

While the search results do not provide specific future directions for N-phenylpyrimidin-4-amine, it is worth noting that the field of molecular modeling and artificial intelligence is advancing rapidly, and these technologies could potentially be used to predict protein-ligand interactions, which could have implications for the development of new drugs .

作用機序

Target of Action

N-phenylpyrimidin-4-amine is known to target the M1 muscarinic acetylcholine receptors . These receptors play a crucial role in cognitive functions and are potential treatments for cognitive deficits in conditions such as Alzheimer’s disease and schizophrenia .

Mode of Action

N-phenylpyrimidin-4-amine interacts with its targets as an allosteric modulator . It modulates the affinity of orthosteric agonists, with the greatest degree of positive co-operativity observed with higher efficacy agonists . The allosteric potentiation generally tracks with the efficiency of stimulus-response coupling .

Biochemical Pathways

The action of N-phenylpyrimidin-4-amine affects several biochemical pathways. It is involved in the modulation of agonist affinity, which is a key aspect of the signaling pathways of the M1 muscarinic acetylcholine receptors . The compound’s action also influences the extracellular signal-regulated kinases 1/2 phosphorylation, inositol monophosphate (IP 1) accumulation, and β-arrestin-2 recruitment pathways .

Pharmacokinetics

The compound’s nanomolar inhibitory potency against its target suggests a high degree of bioavailability .

Result of Action

The molecular and cellular effects of N-phenylpyrimidin-4-amine’s action include the potentiation of orthosteric agonists and the modulation of various signaling pathways . This leads to changes in cellular responses, potentially influencing cognitive functions.

特性

IUPAC Name |

N-phenylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c1-2-4-9(5-3-1)13-10-6-7-11-8-12-10/h1-8H,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVLBDODYLEYOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(2-methoxyphenoxy)ethyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2584408.png)

![7-benzyl-3-methyl-8-[(4-methylphenyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2584412.png)

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(3-chloro-4-methylphenyl)oxalamide](/img/structure/B2584420.png)

![6-[5-[1-(Oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2584422.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2584425.png)

![(2Z)-2-(benzenesulfonyl)-3-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}prop-2-enenitrile](/img/structure/B2584426.png)